molecular formula C5H11Cl2N3O B2915759 2-Aminopent-4-ynehydrazide dihydrochloride CAS No. 1909308-97-9

2-Aminopent-4-ynehydrazide dihydrochloride

Cat. No. B2915759
CAS RN: 1909308-97-9
M. Wt: 200.06
InChI Key: BGXDZBDGMPVZMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminopent-4-ynehydrazide dihydrochloride is an organic compound with the CAS Number: 1909308-97-9 . It has a molecular weight of 200.07 and is typically found in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-aminopent-4-ynehydrazide dihydrochloride . Its InChI code is 1S/C5H9N3O.2ClH/c1-2-3-4(6)5(9)8-7;;/h1,4H,3,6-7H2,(H,8,9);2*1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

2-Aminopent-4-ynehydrazide dihydrochloride is a powder that is stored at a temperature of 4°C .

Scientific Research Applications

Chiral Recognition and Stereodynamic Studies

  • Stereoselective Chiral Recognition of Amino Alcohols : Research demonstrates that certain compounds, like 2,2'-Dihydroxybenzil, serve as highly diastereoselective stereodynamic receptors for chiral recognition of amino alcohols. This recognition is facilitated through the formation of diimine compounds, showcasing significant diastereoselectivity and the critical role of intramolecular hydrogen bonding (Seo, Sun, & Kim, 2017).

Synthetic Methodologies and Chemical Transformations

  • Palladium-catalyzed Aminoallylation : A study highlighted the efficient use of palladium catalysis in the aminoallylation of activated olefins. This process yields products relevant for further chemical synthesis, illustrating a method for constructing complex molecules from simpler olefin precursors (Aoyagi, Nakamura, & Yamamoto, 2002).

Biological Activity and Pharmacological Potential

  • Synthesis and Biological Evaluation of Tetrazole Derivatives : Tetrazole derivatives synthesized from hydrazide precursors showed inhibitory efficacy against various bacterial isolates. This research indicates the potential for developing new antimicrobial agents from hydrazide-based precursors (Alsahib & Dhedan, 2021).
  • Antihypertensive α-Blocking Agents : The creation of thiosemicarbazides, triazoles, and Schiff bases from methyl 2-(thiazol-2-ylcarbamoyl)acetate and their subsequent evaluation revealed compounds with good antihypertensive α-blocking activity. This highlights the therapeutic potential of these synthesized compounds in managing hypertension (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Environmental Applications and Phytoremediation

  • Bacterial Endophyte-Enhanced Phytoremediation : A study showed that inoculating plants with bacterial endophytes capable of degrading 2,4-dichlorophenoxyacetic acid can enhance phytoremediation efforts. This approach helps in reducing herbicide concentrations in soil and groundwater, demonstrating an environmentally friendly method to address chemical pollutants (Germaine, Liu, Garcia Cabellos, Hogan, Ryan, & Dowling, 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-aminopent-4-ynehydrazide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.2ClH/c1-2-3-4(6)5(9)8-7;;/h1,4H,3,6-7H2,(H,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXDZBDGMPVZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(C(=O)NN)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminopent-4-ynehydrazide dihydrochloride

CAS RN

1909308-97-9
Record name 2-aminopent-4-ynehydrazide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.